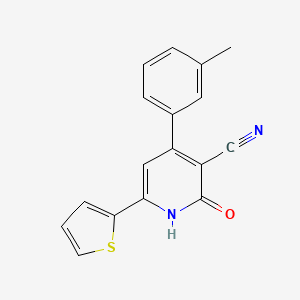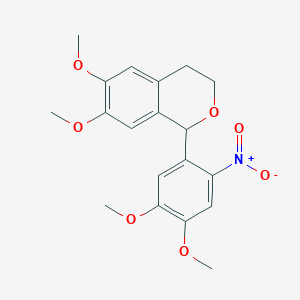![molecular formula C23H24N2O B11477431 2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B11477431.png)
2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a naphthalene moiety linked to a benzodiazole structure via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Naphthalen-2-yloxy Methyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to introduce the methylene bridge.
Coupling with Benzodiazole: The intermediate is then reacted with a benzodiazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ol derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE
- 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE
Uniqueness
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its unique naphthalene and benzodiazole moieties make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H24N2O |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-(naphthalen-2-yloxymethyl)-1-pentylbenzimidazole |
InChI |
InChI=1S/C23H24N2O/c1-2-3-8-15-25-22-12-7-6-11-21(22)24-23(25)17-26-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16H,2-3,8,15,17H2,1H3 |
Clave InChI |
DXIZNEMJWIWVHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11477348.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B11477352.png)
![Ethyl 3,3,3-trifluoro-2-{4-[(1,1,1,3,3,3-hexafluoro-2-{[(4-methylphenyl)carbonyl]amino}propan-2-yl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B11477354.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11477367.png)


![1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane](/img/structure/B11477376.png)
![2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11477385.png)
![2-({2-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11477387.png)
![2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11477393.png)
![2-amino-6-(1,3-benzodioxol-5-yl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11477394.png)
![(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11477406.png)
![N-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)pyridine-3-carboxamide](/img/structure/B11477412.png)
![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B11477444.png)
